N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrazine ring, an azetidine ring, and a pyrazole ring, makes it an interesting subject for scientific research.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
The future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the medicinal importance of compounds containing azetidine and pyrazole rings, this compound could potentially have interesting biological activities worth exploring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrazine and pyrazole rings. Common reagents used in the synthesis include various amines, acids, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
Uniqueness
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-24(16-12-25(13-16)18-17(11-20)21-7-8-22-18)19(27)14-4-2-5-15(10-14)26-9-3-6-23-26/h2-10,16H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBNHFUTWYLGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.